Desthiobiotin-Tyramide

Proximity Labeling Affinity Purification Protein-Protein Interactions

Desthiobiotin-Tyramide (CAS 2242902-55-0), also referred to as Desthiobiotin-Phenol (DBP), is a chemically synthesized, sulfur-free analog of biotin-tyramide. It is a small molecule probe (C₁₈H₂₇N₃O₃, MW 333.43) designed for use in enzyme-mediated detection and proximity labeling techniques, most notably Tyramide Signal Amplification (TSA).

Molecular Formula C18H27N3O3
Molecular Weight 333.432
CAS No. 2242902-55-0
Cat. No. B2975501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-Tyramide
CAS2242902-55-0
Molecular FormulaC18H27N3O3
Molecular Weight333.432
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=C(C=C2)O
InChIInChI=1S/C18H27N3O3/c1-13-16(21-18(24)20-13)5-3-2-4-6-17(23)19-12-11-14-7-9-15(22)10-8-14/h7-10,13,16,22H,2-6,11-12H2,1H3,(H,19,23)(H2,20,21,24)
InChIKeyPEEUVHKSWMJVJX-XJKSGUPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Desthiobiotin-Tyramide (CAS 2242902-55-0): A Reversible, Sulfur-Free Biotin-Tyramide Analog for Peroxidase-Mediated Proximity Labeling and High-Sensitivity Detection


Desthiobiotin-Tyramide (CAS 2242902-55-0), also referred to as Desthiobiotin-Phenol (DBP), is a chemically synthesized, sulfur-free analog of biotin-tyramide . It is a small molecule probe (C₁₈H₂₇N₃O₃, MW 333.43) designed for use in enzyme-mediated detection and proximity labeling techniques, most notably Tyramide Signal Amplification (TSA) [1]. The compound combines a tyramide moiety—which serves as a substrate for peroxidase enzymes like Horseradish Peroxidase (HRP) to generate highly reactive radical species for covalent deposition—with a desthiobiotin group, a monocyclic analog of biotin that exhibits a significantly reduced binding affinity for streptavidin compared to native biotin [2]. This fundamental structural difference from conventional biotin-tyramide reagents underpins its distinct functional advantages in workflows requiring reversible protein capture and enhanced downstream analytical performance.

Why Standard Biotin-Tyramide Cannot Substitute for Desthiobiotin-Tyramide (CAS 2242902-55-0) in Reversible Capture or Oxidatively Sensitive Workflows


Despite serving a superficially similar function as a tyramide-based signal amplification reagent, Desthiobiotin-Tyramide cannot be functionally replaced by its closest structural analog, Biotin-Tyramide (also known as Biotin-Phenol), in a range of advanced proteomic and multiplexed imaging applications . The core limitation stems from the irreversibility of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), which necessitates harsh, often denaturing elution conditions (e.g., boiling in SDS buffer) to recover biotinylated proteins from streptavidin resins, precluding gentle, native-state purification or downstream functional assays [1]. Conversely, the desthiobiotin moiety's lower affinity for streptavidin (Kd ≈ 10⁻¹¹ M) enables quantitative, competitive elution using mild, buffered biotin solutions, preserving protein integrity and activity [2]. Furthermore, the presence of a sulfur atom in biotin renders it susceptible to oxidation during radical generation, which can artifactually modify target proteins and suppress subsequent mass spectrometry (MS) signal, a pitfall eliminated by the sulfur-free desthiobiotin scaffold [3].

Quantitative Differentiation of Desthiobiotin-Tyramide (CAS 2242902-55-0) from Biotin-Tyramide: Binding Affinity, Elution, and MS Performance


Reduced Streptavidin Binding Affinity Enables Mild, Competitive Elution of Desthiobiotin-Tyramide

Desthiobiotin-Tyramide's core differentiator is the reduced streptavidin binding affinity of its desthiobiotin moiety compared to native biotin. This lower affinity enables quantitative elution of captured proteins under mild, non-denaturing conditions using competitive displacement with free biotin [1]. This is in stark contrast to biotin-based systems, where the femtomolar affinity precludes gentle elution and often necessitates harsh, denaturing conditions that can compromise protein integrity and activity [2].

Proximity Labeling Affinity Purification Protein-Protein Interactions

Sulfur-Free Structure of Desthiobiotin-Tyramide Prevents Oxidative Artifacts and Enhances MS Signal Intensity

A critical, quantifiable advantage of Desthiobiotin-Tyramide (DBP) over Biotin-Tyramide (BP) in mass spectrometry (MS)-based proteomics is its sulfur-free chemical structure. During HRP-catalyzed radical generation, the sulfur atom in BP can undergo oxidation, leading to unwanted side reactions that modify target peptides and suppress their MS ionization efficiency . DBP, lacking this sulfur atom, circumvents this issue, resulting in a measurably stronger MS signal intensity for labeled membrane proteins [1].

Mass Spectrometry Proteomics Proximity Labeling

Equivalent Reactivity to Biotin-Tyramide in APEX Proximity Labeling with Superior Elution Efficiency

In ascorbate peroxidase (APEX) proximity labeling, a method for mapping subcellular proteomes, Desthiobiotin-Phenol (DBP) has been shown to exhibit a similar reactivity to the protein when converted to the phenoxyl radical state as biotin-phenol (BP) . This ensures that DBP can be seamlessly substituted for BP without compromising labeling efficiency. However, the functional outcome differs significantly: DBP offers more efficient recovery of labeled peptides from streptavidin beads due to its lower binding affinity, enabling gentler and more quantitative elution [1].

APEX Proximity Labeling Protein Enrichment Subcellular Proteomics

Greater Sensitivity for Tyrosine Residue Detection Compared to Standard Biotin-Phenol Probes

The combination of DBP's sulfur-free nature and its efficient recovery from streptavidin beads culminates in a demonstrably greater sensitivity for the detection of labeled tyrosine residues, as assessed by mass spectrometry . This is a direct consequence of the reduced sample loss during purification and the absence of oxidative artifacts that plague biotin-based probes, leading to a higher signal-to-noise ratio for modified peptides.

Tyrosine Residue Detection Mass Spectrometry Proximity Labeling

Recommended Application Scenarios for Desthiobiotin-Tyramide (CAS 2242902-55-0) Based on Quantitative Differentiation Evidence


Native-State Protein Purification and Pull-Down from APEX Proximity Labeling Experiments

Desthiobiotin-Tyramide is the reagent of choice for APEX (ascorbate peroxidase) proximity labeling workflows where the objective is to purify and analyze labeled protein complexes in their native, functional state. Its comparable radical reactivity to biotin-phenol ensures effective labeling , but its ~10,000-fold lower affinity for streptavidin (Kd ≈ 10⁻¹¹ M vs. 10⁻¹⁵ M for biotin) enables quantitative, competitive elution with buffered biotin solutions, avoiding the denaturing conditions required for biotin-streptavidin disruption [1]. This gentle elution preserves protein-protein interactions and enzymatic activities, allowing for downstream functional assays that are impossible with biotin-tyramide.

High-Sensitivity Mass Spectrometry Proteomics Requiring Enhanced Peptide Recovery

For mass spectrometry (MS)-based proteomic analyses—such as mapping subcellular proteomes or identifying interactomes—Desthiobiotin-Tyramide offers superior performance. The sulfur-free structure eliminates oxidative side reactions that occur with biotin-tyramide during radical generation, preventing artifact formation and enhancing the MS ionization efficiency of labeled peptides [2]. Combined with its more efficient recovery from streptavidin beads [3], this results in greater sensitivity for detecting modified tyrosine residues and stronger overall MS signal intensity for membrane proteins . This translates to higher peptide identification rates and more confident protein quantification from limited or precious samples.

Sequential or Multiplexed Tyramide Signal Amplification (TSA) Assays

Desthiobiotin-Tyramide is particularly well-suited for multiplexed immunohistochemistry (IHC) or in situ hybridization (ISH) where multiple rounds of tyramide signal amplification are performed. Its reversible binding allows for gentle stripping of detection reagents between cycles without damaging the sample or removing covalently deposited fluorophores [4]. This facilitates the development of complex, high-plex assays while maintaining tissue integrity and antigenicity, a feat challenging to achieve with traditional biotin-tyramide reagents.

Ultra-Sensitive Detection of Low-Abundance Targets via Tyramide Signal Amplification (TSA)

While its binding properties are its key differentiator, Desthiobiotin-Tyramide also performs the core function of any tyramide substrate: it is activated by HRP to form highly reactive radicals that covalently deposit desthiobiotin tags at the site of the enzyme [5]. This process provides the signal amplification benefit inherent to TSA technology, which has been reported to increase detection sensitivity by up to 100-fold compared to conventional avidin-biotin complex (ABC) methods [6]. This makes it an ideal component for detecting low-abundance proteins or nucleic acids in cells and tissues.

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